1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound belonging to the class of azaindoles. Azaindoles, specifically 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), are recognized as bioisosteres of indoles and purines. This characteristic makes them valuable building blocks in medicinal chemistry for developing novel pharmaceuticals []. While the specific source of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is not explicitly mentioned within the provided texts, its structural similarity to 7-azaindoles suggests potential derivatization from these compounds. This compound has been explored in the development of various pharmaceutical agents due to its structural features allowing for diverse modifications.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound characterized by its fused bicyclic structure, which consists of a pyrrole ring and a pyridine ring. The molecular formula for this compound is . This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential applications and unique structural properties.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine falls under the category of nitrogen-containing heterocycles. It is classified as an amine due to the presence of an amino group attached to the pyrrolo-pyridine framework. This classification allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through several methods, typically involving multi-step organic reactions.
The synthesis may require specific reaction conditions such as temperature control and solvent choice to optimize yield and purity. For instance, refluxing conditions are often employed during cyclization to ensure complete reaction conversion. Additionally, purification methods such as column chromatography are typically utilized to isolate the final product from by-products and unreacted materials .
The molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine features a unique arrangement that includes:
The methyl group is attached at the nitrogen atom of the pyrrole ring, which influences both its chemical reactivity and biological activity.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) can significantly affect yields and selectivity. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has been studied for its interaction with biological targets, particularly fibroblast growth factor receptors (FGFRs).
The compound inhibits FGFR activity, leading to downstream effects that reduce cell proliferation and migration—important mechanisms in cancer therapy development.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and decomposition patterns .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several applications across different scientific domains:
This compound’s versatility makes it an important subject for ongoing research aimed at developing new therapeutic agents and advanced materials with tailored properties .
The pyrrolo[2,3-b]pyridine nucleus (7-azaindole) represents a privileged bioisostere of purine nucleotides, enabling targeted interactions with ATP-binding sites of kinases and other enzymes. Its structural mimicry of endogenous nucleotides facilitates high-affinity binding while offering superior metabolic stability and tunable physicochemical properties compared to indole counterparts [2] [4]. This bicyclic framework has emerged as a cornerstone in oncology and immunology drug development, with derivatives progressing through clinical trials and achieving FDA approval (e.g., Vemurafenib, Pexidartinib) [4]. The scaffold’s synthetic versatility permits strategic decoration at multiple positions (N1, C3, C5, C6), enabling precise optimization of pharmacodynamic and pharmacokinetic profiles [2] [7].
Kinase inhibition remains a dominant therapeutic strategy in oncology, with pyrrolo[2,3-b]pyridine derivatives demonstrating exceptional versatility across multiple kinase targets:
BRAF V600E Inhibition: Pyrrolo[2,3-b]pyridine-based inhibitors disrupt the MAPK pathway in melanoma by targeting the V600E mutant BRAF kinase. Structural analyses reveal critical hydrogen bonding between the scaffold’s nitrogen atoms (N7 and pyrrolic NH) and the kinase hinge region residues Cys532 and Glu501, while hydrophobic substituents at C4 occupy adjacent allosteric pockets [7]. Derivatives such as compound 34a-g exhibit nanomolar IC50 values (1-10 nM) against V600EBRAF and potent activity across NCI-60 cancer cell lines [7].
JAK/STAT Modulation: JAK3 inhibition is particularly favored by 1H-pyrrolo[2,3-b]pyridine-5-carboxamides due to their dual hydrogen-bonding capability. Compound 14c (IC50 = 14 nM) exemplifies this, where C5-carboxamide forms water-bridged contacts with Leu905 and Asp967, while the C4-cyclohexylamino group occupies a hydrophobic cleft. This confers >3-fold selectivity over JAK1/JAK2 [9].
PARP-1 and DNA-Targeted Agents: 6-Substituted derivatives (e.g., methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) intercalate DNA and inhibit PARP-1 at low doses, enhancing cytotoxic effects in BRCA-deficient cancers [2] [5]. Their planar geometry facilitates π-stacking with DNA bases, while the C6-amino group donates critical hydrogen bonds to phosphate backbones [2].
Table 1: Key Kinase Targets of Pyrrolo[2,3-b]pyridine Derivatives
Kinase Target | Therapeutic Area | Representative Compound | Biological Activity | Source |
---|---|---|---|---|
V600EBRAF | Melanoma, Thyroid Ca | 34a | IC50 = 1.2 nM | [7] |
JAK3 | Immunomodulation | 14c | IC50 = 14 nM | [9] |
PARP-1 | BRCA-mutant Cancers | Methyl 6-amino-derivative | Low-dose in vivo activity | [2] [5] |
Cdc7 | Cell Cycle Inhibition | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | IC50 = 7 nM | [2] |
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1018441-16-1/1446791-69-0) exemplifies strategic functionalization of the core scaffold. Key structural features include:
N1-Methylation: Eliminates pyrrolic N-H acidity (pKa ~17), enhancing membrane permeability and mitigating phase II glucuronidation. This modification increases logP by 0.8 units compared to unmethylated analogs, improving CNS penetration [6].
C6-Amino Group: Serves as a versatile synthetic handle for derivatization or direct participation in target binding. The electron-donating effect (+M) elevates π-density at C5/C7, facilitating electrophilic substitutions. In JAK3 inhibitors, this group forms water-mediated hydrogen bonds with catalytic residues [9]. The amine’s pKa (~5.2) ensures partial protonation at physiological pH, enhancing solubility in polar active sites .
Table 2: Physicochemical Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C8H9N3 | Balanced MW (147.18 g/mol) for lead optimization |
Canonical SMILES | CN1C=CC2=CC=C(N)N=C12 | Enables virtual screening & similarity searching |
Hydrogen Bond Acceptors | 3 | Targets polar kinase pockets |
Hydrogen Bond Donors | 1 (C6-NH2) | Forms critical interactions with Asp/Ser residues |
logP (Calculated) | 1.60 | Optimal for blood-brain barrier penetration |
TPSA | 40.71 Ų | Favorable for oral bioavailability |
Synthetic Accessibility: Commercial availability (e.g., Fluorochem, TRC) supports rapid analog development [8]. Efficient routes include:
Structure-Activity Relationship (SAR) Contributions:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2